4-Pyrimidineacetohydroxamic acid, 6-morpholino-2-(3,4,5-trimethoxyphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(6-morpholino-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide involves multiple steps, starting with the preparation of the pyrimidine core, followed by the introduction of the morpholino and trimethoxyphenyl groups. The final step involves the addition of the N-hydroxyacetamide group. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(6-morpholino-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
N-Hydroxy-2-(6-morpholino-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on various biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(6-morpholino-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various cellular processes. For example, it may inhibit tubulin polymerization, leading to disrupted cell division and potential anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Trimethoprim: Another dihydrofolate reductase inhibitor.
Uniqueness
N-Hydroxy-2-(6-morpholino-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, is known for its versatile pharmacophore, contributing to its multi-activity and specific targeting capabilities .
Properties
CAS No. |
42055-67-4 |
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Molecular Formula |
C19H24N4O6 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-hydroxy-2-[6-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C19H24N4O6/c1-26-14-8-12(9-15(27-2)18(14)28-3)19-20-13(11-17(24)22-25)10-16(21-19)23-4-6-29-7-5-23/h8-10,25H,4-7,11H2,1-3H3,(H,22,24) |
InChI Key |
MQGZAXQWBGIQBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC(=N2)N3CCOCC3)CC(=O)NO |
Origin of Product |
United States |
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